
Nitroxoline-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitroxoline-D4, also known as 8-Hydroxy-5-nitroquinoline-D4, is a deuterium-labeled derivative of Nitroxoline. Nitroxoline itself is a hydroxyquinoline antibiotic that has been used for decades, primarily in the treatment of urinary tract infections. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of the compound, providing valuable insights into its behavior in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nitroxoline-D4 involves the nitration of 8-hydroxyquinoline to produce 5-nitroso-8-hydroxyquinoline, which is then oxidized to form Nitroxoline. The deuterium labeling is introduced during the synthesis process to replace hydrogen atoms with deuterium .
Industrial Production Methods: The industrial production of Nitroxoline follows a similar route, with the nitration and oxidation steps being scaled up for large-scale production. The use of deuterium in the synthesis requires specialized equipment and conditions to ensure the incorporation of deuterium atoms .
Analyse Chemischer Reaktionen
Types of Reactions: Nitroxoline-D4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions
Major Products: The major products formed from these reactions include various derivatives of Nitroxoline, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
Nitroxoline-D4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying the pharmacokinetics and metabolic pathways of Nitroxoline.
Biology: Helps in understanding the interaction of Nitroxoline with biological systems.
Medicine: Used in the development of new antibiotics and studying the resistance mechanisms of bacteria.
Industry: Employed in the production of deuterium-labeled compounds for various applications .
Wirkmechanismus
Nitroxoline-D4 exerts its effects primarily through metal ion chelation. It binds to metal ions such as iron and zinc, disrupting the metal homeostasis in bacterial cells. This leads to the inhibition of essential bacterial enzymes and processes, ultimately resulting in bacterial cell death. Additionally, Nitroxoline has been shown to inhibit type 2 methionine aminopeptidase, which is involved in angiogenesis, providing potential anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Clioquinol: Another hydroxyquinoline derivative with similar antibacterial properties.
Quinolones: A class of antibiotics with a similar mechanism of action but different chemical structures.
8-Hydroxyquinoline: The parent compound of Nitroxoline, used in various applications .
Uniqueness: Nitroxoline-D4’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research and development, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C9H6N2O3 |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
2,3,4,7-tetradeuterio-5-nitroquinolin-8-ol |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H/i1D,2D,4D,5D |
InChI-Schlüssel |
RJIWZDNTCBHXAL-GYABSUSNSA-N |
Isomerische SMILES |
[2H]C1=CC(=C2C(=C(C(=NC2=C1O)[2H])[2H])[2H])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)
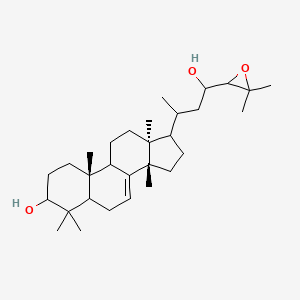
![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)

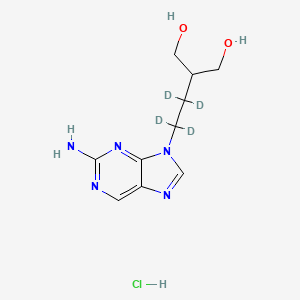
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)
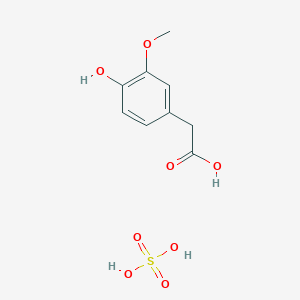

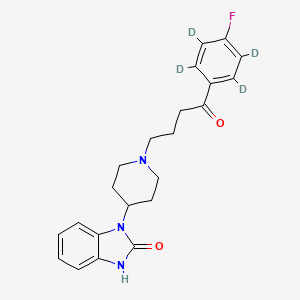
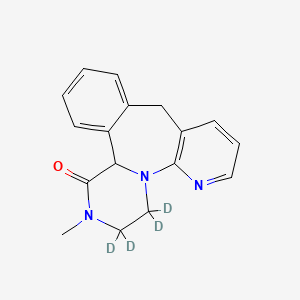
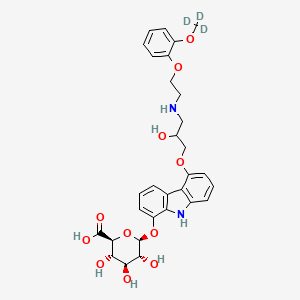
![Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12427652.png)
![2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate](/img/structure/B12427655.png)

